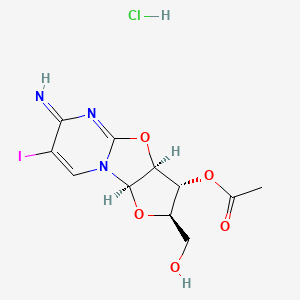
2,4-二羟基-6-甲基苯甲醛
描述
2,4-Dihydroxy-6-methylbenzaldehyde is a dihydroxybenzaldehyde with a methyl group at the 6th position. It is a natural product found in several fungi, including Grifola frondosa and Phlebiopsis gigantea . This compound is known for its biological roles, including anti-inflammatory and apoptosis-inducing activities .
科学研究应用
2,4-Dihydroxy-6-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its role as an apoptosis inducer, which makes it valuable in cancer research.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
Target of Action
2,4-Dihydroxy-6-methylbenzaldehyde is a fungal metabolite isolated from Grifola frondosa and Phlebiopsis gigantea . It has been identified as an apoptosis inducer , suggesting that its primary targets may be proteins or enzymes involved in the regulation of programmed cell death. Additionally, it has been recognized as an anti-inflammatory agent , indicating that it may also target proteins involved in the inflammatory response.
Mode of Action
As an anti-inflammatory agent, it may interact with targets to reduce inflammation .
生化分析
Biochemical Properties
2,4-Dihydroxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as an apoptosis inducer, which means it can trigger programmed cell death in multicellular organisms . This interaction is crucial in maintaining cellular homeostasis and preventing uncontrolled cell proliferation. Additionally, 2,4-Dihydroxy-6-methylbenzaldehyde exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of 2,4-Dihydroxy-6-methylbenzaldehyde on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inducing apoptosis, it helps in eliminating damaged or cancerous cells, thereby maintaining cellular integrity . Moreover, its anti-inflammatory properties can modulate immune responses, reducing inflammation and associated cellular damage . These effects highlight its potential in treating various inflammatory and proliferative disorders.
Molecular Mechanism
At the molecular level, 2,4-Dihydroxy-6-methylbenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to and modulate the activity of enzymes involved in apoptosis and inflammation . This modulation can lead to enzyme inhibition or activation, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell survival and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-6-methylbenzaldehyde can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and apoptotic effects, although the extent of these effects can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-6-methylbenzaldehyde vary with different dosages in animal models. At lower doses, it can effectively induce apoptosis and reduce inflammation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
2,4-Dihydroxy-6-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of metabolites, thereby affecting overall metabolic homeostasis . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2,4-Dihydroxy-6-methylbenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
2,4-Dihydroxy-6-methylbenzaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
2,4-Dihydroxy-6-methylbenzaldehyde can be synthesized through a Gattermann reaction of orcinol, using zinc cyanide under a hydrogen chloride atmosphere, which adds an aldimine group to the ring, followed by hydrolysis to give the aldehyde . This method is commonly used in laboratory settings. Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.
化学反应分析
2,4-Dihydroxy-6-methylbenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,4-Dihydroxy-6-methylbenzaldehyde is similar to other dihydroxybenzaldehydes, such as:
2,4-Dihydroxybenzaldehyde: Lacks the methyl group at the 6th position.
2,6-Dihydroxybenzaldehyde: Has hydroxyl groups at the 2nd and 6th positions but lacks the methyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Has a methoxy group instead of a hydroxyl group at the 3rd position.
The presence of the methyl group at the 6th position in 2,4-Dihydroxy-6-methylbenzaldehyde gives it unique chemical and biological properties, distinguishing it from other similar compounds .
属性
IUPAC Name |
2,4-dihydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQTUKKYWDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291004 | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-69-4 | |
| Record name | Orcylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dihydroxy-6-methylbenzaldehyde in the context of anti-HIV research?
A1: 2,4-Dihydroxy-6-methylbenzaldehyde serves as a crucial starting material in the synthesis of (±)-daurichromenic acid. [] This compound exhibits potent anti-HIV activity, highlighting the importance of 2,4-Dihydroxy-6-methylbenzaldehyde as a building block for potential therapeutic agents. []
Q2: How is 2,4-Dihydroxy-6-methylbenzaldehyde utilized in the synthesis of (±)-daurichromenic acid?
A2: Researchers have developed an efficient synthetic route to (±)-daurichromenic acid starting from 2,4-Dihydroxy-6-methylbenzaldehyde. [] This process involves one or two steps, highlighting the compound's versatility as a synthetic precursor. [] The exact reaction conditions and detailed synthetic steps can be found in the cited research paper. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)













